1,2-DLPC

説明

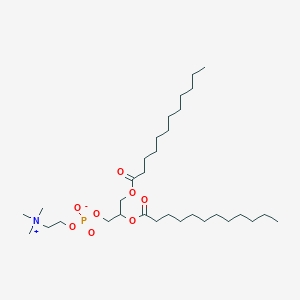

Structure

2D Structure

特性

IUPAC Name |

2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFVSSZAOYLHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939637 | |

| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18656-40-1, 18285-71-7 | |

| Record name | Dilauroylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18656-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dilauroylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018285717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-(7-Lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018656401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Characterization in Dlpc Research

Comparative Analysis of Chemical and Enzymatic Synthesis Methods for DLPC

The production of dilaurylphosphatidylcholine (DLPC) is primarily achieved through two distinct routes: traditional multi-step chemical synthesis and more modern enzymatic approaches. Each methodology presents a unique set of characteristics regarding reaction complexity, specificity, and environmental impact.

Chemical synthesis of DLPC, a type of phosphatidylcholine, often commences with a chiral starting material such as D-mannitol. This precursor undergoes a series of chemical transformations to yield a key intermediate, 1,2-isopropylidene-sn-glycerol. Subsequent steps involve the acylation of this intermediate with lauroyl chloride, typically in the presence of a base like pyridine, to attach the two lauryl fatty acid chains. The final stage involves the removal of protecting groups and the introduction of the phosphocholine (B91661) headgroup to complete the DLPC molecule.

In contrast, enzymatic synthesis offers a more direct and highly specific alternative. This method commonly employs the enzyme phospholipase D (PLD), which catalyzes a process known as transphosphatidylation. In this reaction, the phosphatidyl group from a readily available phospholipid, such as soy-derived phosphatidylcholine, is transferred to lauryl alcohol. The high specificity of PLD ensures that the reaction predominantly yields the desired DLPC product, minimizing the formation of unwanted byproducts.

Yield and Purity Considerations in DLPC Synthesis

Enzymatic synthesis, leveraging the specificity of enzymes like phospholipase D, can result in high yields and exceptional purity. By optimizing the reaction conditions to favor the synthetic pathway over competing reactions like hydrolysis, it is possible to achieve a cleaner product profile. This inherent selectivity simplifies downstream processing and purification, contributing to a more efficient manufacturing process.

Reaction Conditions and Optimization for DLPC Production

The optimization of reaction parameters is crucial for maximizing the output and quality of DLPC. In chemical synthesis, this involves the meticulous control of variables at each stage of the multi-step process. Factors such as temperature, reaction duration, and the precise stoichiometric ratios of reactants and catalysts are carefully managed. For example, the acylation step is often conducted at reduced temperatures to mitigate the risk of side reactions.

For enzymatic synthesis, optimization efforts are centered on creating an ideal catalytic environment for the phospholipase D enzyme. A common strategy involves the use of a biphasic system, where the lipid substrates are dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and the enzyme resides in an aqueous buffer phase. The water activity in this system is a critical parameter that must be finely tuned to promote the transphosphatidylation reaction while suppressing the hydrolysis of the substrate. Other key variables that are adjusted for optimal performance include the pH of the aqueous phase, temperature, and the molar ratio of the phosphate (B84403) group donor to the lauryl alcohol acceptor.

Advanced Analytical Techniques for DLPC Characterization

A comprehensive suite of sophisticated analytical techniques is employed to verify the identity, assess the purity, and elucidate the structural characteristics of synthesized DLPC.

Chromatographic Methods in DLPC Analysis

Chromatography stands as a fundamental tool for the purification and analytical assessment of DLPC. High-performance liquid chromatography (HPLC) is extensively used to determine the purity of DLPC and to separate it from other lipid species. Specifically, reversed-phase HPLC is effective in separating different phosphatidylcholine molecules based on the length and degree of unsaturation of their fatty acid chains. Additionally, thin-layer chromatography (TLC) provides a rapid and straightforward method for monitoring the progress of synthesis reactions and for conducting preliminary purity checks.

Spectroscopic Techniques for Structural Elucidation of DLPC in Systems

Spectroscopic methods offer profound insights into the molecular architecture and dynamic behavior of DLPC, especially within lipid assemblies such as bilayers. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR, is a powerful technique for confirming the precise chemical structure of the DLPC molecule by identifying the unique chemical environments of its constituent protons and carbon atoms. Advanced two-dimensional NMR experiments can further map the connectivity between different atoms, providing unequivocal structural verification.

Fourier-transform infrared spectroscopy (FTIR) is another valuable tool, particularly for investigating the physical state and conformational order of the lauroyl chains of DLPC within a lipid membrane. The vibrational frequencies of the methylene (B1212753) (CH₂) groups in the acyl chains are sensitive to the lipid's packing and phase, allowing researchers to study phase transitions and the influence of other molecules on the membrane's structural integrity.

Mass Spectrometry Approaches for DLPC and its Interactions

Mass spectrometry (MS) is an essential technique for the accurate determination of DLPC's molecular weight and for its detailed structural characterization. Soft ionization methods, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are employed to generate intact molecular ions of DLPC for mass analysis without significant fragmentation. Further structural detail is obtained through tandem mass spectrometry (MS/MS), where the parent DLPC ion is fragmented, and the resulting daughter ions are analyzed. The specific pattern of fragmentation provides definitive information about the headgroup and the attached lauroyl chains, confirming the molecule's identity. Furthermore, MS is adept at studying the non-covalent interactions between DLPC and other molecules, such as proteins or drugs, by measuring the mass of the resulting complexes.

Dlpc in Model Membrane Systems: Biophysical Studies and Applications

Formation and Stability of DLPC Lipid Bilayers

DLPC's ability to self-assemble into bilayer structures in aqueous environments is fundamental to its use in model membranes. These bilayers mimic the basic structure of cellular membranes, providing a simplified yet powerful tool for biophysical studies. The stability of these structures is paramount for their application in research, and it is influenced by a variety of factors.

Factors Influencing DLPC Bilayer Integrity and Organization

The physical state of the lipids, whether in a gel or fluid phase, dramatically impacts the bilayer's properties. The introduction of molecules like cholesterol can induce a more ordered state in the lipid chains, reducing the surface area per lipid and decreasing membrane undulations. nih.gov Furthermore, the structural integrity of a lipid membrane is crucial for cellular activities, and this integrity can be compromised by processes like lipid peroxidation, which alters the membrane's roughness, thickness, elasticity, and fluidity. nih.gov

The table below summarizes key factors that influence the stability and organization of DLPC bilayers.

| Factor | Influence on DLPC Bilayer |

| Lipid Composition | The presence of other lipids, such as DSPC, can lead to the formation of domains with distinct properties, affecting the overall mechanical characteristics of the bilayer. nih.gov |

| Substrate Interaction | The balance of attractive and repulsive forces between the bilayer and its support substrate is critical for maintaining stability. nih.gov |

| Cholesterol | The addition of cholesterol can increase the order of lipid chains, leading to a more compact and less fluid membrane. nih.gov |

| Lipid Peroxidation | Oxidative damage to unsaturated lipids can cause significant reorganization of the membrane, altering its physical properties. nih.gov |

Investigation of DLPC Monolayers at Interfaces

DLPC can also form monolayers at interfaces, such as the air-water or oil-water interface. These monolayers serve as simplified models for studying the behavior of individual leaflets of a bilayer. Techniques like quasi-elastic laser light scattering (QELS) have been used to investigate the dynamics of DLPC monolayers at polarized liquid-liquid interfaces. rsc.org Such studies reveal how factors like interfacial potential and lipid concentration affect the properties of the monolayer. rsc.org

Neutron reflectometry and ellipsometry are powerful techniques for characterizing the structure of these monolayers, providing information on their thickness, the hydration of polar headgroups, and the area per molecule. mdpi.com These methods have shown that the physical state of the monolayer can be influenced by the presence of buffer molecules that interact with the phospholipids (B1166683). mdpi.com The formation of stable hybrid bilayer lipid membranes at a water/air interface has also been achieved by doping with functional organic molecules, which can be transferred to solid substrates for applications in solid-state devices. nih.gov

Membrane Dynamics and Fluctuations in DLPC Systems

DLPC model membranes are not static structures; they exhibit a range of dynamic behaviors, from the movement of individual lipid molecules to collective fluctuations of the entire membrane. Understanding these dynamics is crucial for comprehending the function of biological membranes.

Molecular Dynamics Simulations of DLPC Bilayers

Molecular dynamics (MD) simulations have become an indispensable tool for studying the atomic-level features of lipid bilayers that are difficult to access experimentally. nih.gov These simulations can model the behavior of DLPC bilayers over time, providing insights into their structural and dynamic properties. For example, MD simulations have been used to study the effect of cholesterol on dipalmitoylphosphatidylcholine (DPPC) bilayers, a system closely related to DLPC. nih.gov These simulations have shown that cholesterol significantly orders the lipid chains, reduces the fraction of gauche bonds, and decreases the lateral diffusion of lipids. nih.gov

Simulations have also been employed to investigate the interactions between peptides and lipid bilayers. researchgate.net These studies have revealed that peptides can disorder the lipid bilayer in the gel state and cause minor changes in the liquid-crystalline state, with the effect depending on the properties of the peptide and the surrounding lipids. researchgate.net Furthermore, MD simulations have been used to determine the energy of transferring molecules like gramicidin (B1672133) between different lipid membranes, such as from a DLPC to a DMPC (dimyristoylphosphatidylcholine) membrane. mdpi.com

The following table presents typical parameters and findings from MD simulations of phospholipid bilayers.

| Parameter | Finding from MD Simulations |

| Simulation Time | Simulations extending to nanoseconds are necessary to observe the rearrangement of lipids and the convergence of equilibrium properties. nih.gov |

| System Size | Systems often contain thousands of lipids and tens of thousands of water molecules to accurately model a patch of membrane. nih.gov |

| Lipid Chain Order | The presence of molecules like cholesterol leads to a significant increase in the order of the phospholipid acyl chains. nih.gov |

| Area Per Lipid | Cholesterol incorporation results in a reduction in the surface area occupied by each lipid molecule. nih.gov |

| Lateral Diffusion | The movement of lipids within the plane of the membrane is slowed down in the presence of cholesterol. nih.gov |

Experimental Probes of DLPC Membrane Thickness Fluctuations

The thickness of a lipid bilayer is not constant but fluctuates over time. These thickness fluctuations are thought to be important for various membrane functions, including protein insertion and passive permeation. nih.gov Neutron spin-echo (NSE) spectroscopy is a powerful experimental technique that has been used to directly observe these fluctuations in real-time. nih.govaps.orgaps.org

Studies on single-component lipid bilayers, including those made of lipids with varying tail lengths like DMPC, DPPC, and DSPC, have revealed interesting dynamics. nih.govaps.org These experiments have shown that thickness fluctuations are significant in the fluid phase of the membrane but appear to be suppressed below the main phase transition temperature. aps.orgaps.org The amplitude of these fluctuations has been measured to be on the order of a few angstroms, which is in good agreement with theoretical calculations and molecular dynamics simulations. aps.orgaps.org The relaxation rate of these fluctuations is on the order of 100 nanoseconds and appears to be independent of temperature above the phase transition. aps.orgaps.org

Hydrodynamic Drag and Flow Properties of DLPC Vesicles

Vesicles, which are spherical lipid bilayers enclosing an aqueous core, are often used as models for cells. The movement of these vesicles through a fluid is opposed by hydrodynamic drag, a force that depends on the vesicle's size and shape, as well as the properties of the fluid. cadence.com The hydrodynamic drag on a body moving through a fluid is influenced by both the fluid's viscosity (friction drag) and the pressure exerted by the fluid on the body. cadence.com

The flow properties of fluids containing vesicles or other particles can be complex. In the context of elastoviscoplastic fluids flowing through porous media, the presence of elasticity can have non-trivial effects on the pressure drop and flow behavior. nih.gov While not directly studying DLPC vesicles, these principles of fluid dynamics are relevant to understanding how DLPC vesicles would behave in various flow conditions, which is important for applications such as drug delivery. The hydrodynamic forces, including drag and lift, acting on objects moving in a fluid are crucial for understanding their motion and interaction with the surrounding medium. science.gov

Phase Behavior and Domain Formation in DLPC-Containing Membranes

Model membrane systems are invaluable tools for dissecting the complex interplay of lipids and other molecules that drive the organization of biological membranes. Dilaurylphosphatidylcholine (DLPC), with its short, saturated acyl chains, is a key component in many of these biomimetic studies, allowing researchers to probe the fundamental principles of lipid phase behavior and the formation of specialized membrane domains.

Impact of Cholesterol and Other Lipids on DLPC Bilayer Properties

The incorporation of cholesterol and other lipids into a DLPC bilayer has profound effects on its structural and physical properties. Cholesterol, a crucial regulator of membrane characteristics in eukaryotic cells, does not mix ideally with phospholipids. nih.gov Instead, it intercalates between the phospholipid molecules, leading to significant changes in the bilayer's organization.

One of the most well-documented effects is the "condensation effect," where the addition of cholesterol causes the area per lipid to decrease more than would be expected from simple mixing. nih.gov This occurs because cholesterol fills the voids between the phospholipid acyl chains, leading to a more tightly packed and ordered membrane state, often referred to as the liquid-ordered (Lo) phase. nih.govnih.gov This phase is characterized by the high conformational order of the lipid chains, similar to a gel (Lβ) phase, but with a high rate of lateral diffusion, typical of a liquid-disordered (Ld) phase. nih.gov

In pure DLPC bilayers, which are in a disordered state above their phase transition temperature, the addition of cholesterol induces a significant increase in acyl chain order. nih.gov This ordering effect is accompanied by a measurable increase in the thickness of the bilayer. For instance, studies using small-angle neutron scattering (SANS) have quantified this change, showing a distinct thickening of the DLPC membrane upon cholesterol incorporation.

| Lipid Composition | Bilayer Thickness Parameter (dg,∞) |

|---|---|

| Pure DLPC | 4.058 ± 0.028 nm |

| DLPC with Cholesterol (0.44 molar fraction) | 4.62 ± 0.114 nm |

Mechanisms of Lipid Domain Formation in Biomimetic Systems

The formation of lipid domains, often called "lipid rafts," in cell membranes is a critical process for cellular functions like signal transduction and protein sorting. nih.govnih.gov These domains are thought to be specialized platforms enriched in certain lipids, such as sphingolipids and cholesterol. nih.govnih.gov Biomimetic systems containing DLPC have been instrumental in understanding the physicochemical driving forces behind this lateral segregation.

The primary mechanism for domain formation is phase separation, driven by the preferential interactions between different lipid species. nih.gov Cholesterol interacts favorably with the saturated acyl chains of lipids like DLPC and DPPC, promoting the formation of a liquid-ordered (Lo) phase. nih.gov In contrast, these saturated lipid-cholesterol complexes have unfavorable interactions with unsaturated lipids, which tend to form a separate liquid-disordered (Ld) phase. nih.gov

In ternary systems composed of DLPC, DPPC, and cholesterol, the cholesterol concentration is a key determinant of the type of domain structure observed.

Macroscopic Domain Formation : At cholesterol mole fractions below approximately 0.16, these mixtures can exhibit large-scale phase separation. Confocal fluorescence microscopy has revealed the coexistence of a DPPC-rich, ordered lamellar phase and a DLPC-rich, fluid lamellar phase.

Nanoscopic Domain Formation : As the cholesterol mole fraction increases to a range between approximately 0.16 and 0.25, the system transitions into a single phase that is laterally heterogeneous on a nanometer scale. This phase consists of nanoscopic fluid and ordered domains, a structure that may more closely mimic the small, dynamic rafts proposed to exist in living cells. This transition is confirmed by techniques like fluorescence resonance energy transfer (FRET), which can detect lipid proximity at the nanoscale.

The formation of these domains is a thermodynamic strategy to minimize the energetically unfavorable contact between ordered and disordered regions of the membrane. The presence of a short-chain saturated lipid like DLPC alongside a long-chain saturated lipid (DPPC) and cholesterol allows for the exploration of complex phase diagrams that reveal how subtle changes in composition can lead to dramatic shifts in membrane organization from large, stable domains to dynamic, nanoscale structures.

Interactions of Dlpc with Biological Macromolecules

Protein-Lipid Interactions in DLPC Model Membranes

The fluid and relatively thin bilayer formed by DLPC provides a suitable environment for investigating the behavior of membrane-associated proteins. These interactions are fundamental to numerous cellular processes, and DLPC-based model membranes allow for a reductionist approach to understanding these complex phenomena.

Membrane Protein Reconstitution in DLPC Bilayers

The reconstitution of membrane proteins into artificial lipid bilayers is a cornerstone of membrane biology research, enabling the study of protein function in a controlled lipid environment. DLPC is frequently utilized for this purpose due to its ability to form stable vesicles and nanodiscs. Nanodiscs, in particular, offer a soluble, detergent-free system that allows for the study of monomeric membrane proteins in a native-like bilayer. The process of reconstituting membrane proteins into DLPC bilayers often involves the removal of detergents used to solubilize the protein, allowing the protein to insert into the pre-formed lipid environment.

A classic example of membrane protein reconstitution involves bacteriorhodopsin, a light-driven proton pump. Studies have detailed the spontaneous incorporation of bacteriorhodopsin into preformed vesicles, including those made from phospholipids (B1166683) structurally similar to DLPC. This process can be influenced by the physical state of the lipid bilayer, with insertion being more rapid in gel-phase lipids.

Similarly, cytochrome P450 enzymes, which are critical for drug metabolism, are often reconstituted into DLPC-containing nanodiscs to study their function. The general approach involves the self-assembly of the purified membrane protein, lipids like DLPC, and a membrane scaffold protein. nih.gov This method results in stable, soluble, and monomeric preparations of the enzyme within a lipid bilayer, which is essential for detailed biophysical and biochemical analysis.

Modulation of Protein Conformation by DLPC in Membrane Environments

The lipid environment can significantly influence the three-dimensional structure of a membrane protein, which in turn dictates its function. Circular dichroism (CD) spectroscopy is a powerful technique used to assess changes in the secondary structure of proteins upon their incorporation into lipid vesicles. nih.govnih.gov The far-ultraviolet CD spectrum (190-250 nm) is sensitive to the protein's backbone conformation, providing information on the relative content of α-helices, β-sheets, and random coils. youtube.comyoutube.comyoutube.com

When a protein is reconstituted into DLPC vesicles, changes in its CD spectrum can indicate a conformational shift induced by the lipid environment. For instance, an increase in the α-helical content might suggest that the protein has adopted a more ordered structure within the hydrophobic core of the DLPC bilayer. These conformational changes are crucial for the proper folding and stability of the protein within the membrane. The ability to monitor these changes provides valuable insights into how the physical properties of the DLPC bilayer, such as thickness and fluidity, modulate the protein's structural integrity.

Specificity of DLPC in Protein Binding and Activity

Protein-lipid interactions can range from non-specific, bulk interactions with the lipid bilayer to highly specific binding events involving particular lipid species. nih.gov The specificity of these interactions can be critical for protein function. While DLPC provides a general membrane environment, specific interactions can arise from a combination of factors including hydrophobic matching between the protein's transmembrane domains and the lipid acyl chains, as well as electrostatic interactions between charged amino acid residues and the lipid headgroups. nih.gov

Studies comparing the interaction of proteins with different lipids can reveal the specificity of these interactions. For example, research on bacteriorhodopsin has shown that while it interacts with both zwitterionic lipids like DMPC (structurally similar to DLPC) and negatively charged lipids, it exhibits a lower affinity for the negatively charged headgroup. nih.gov This suggests that for bacteriorhodopsin, ionic interactions with the headgroup may be less significant than other factors in the lipid environment. nih.gov

The nature of the lipid environment can also determine the type of protein-protein interactions that occur. For instance, the positive heterotropic cooperativity of the enzyme cytochrome P450 2B4 was observed in proteoliposomal membranes but was absent in a micellar reconstituted system with DLPC. nih.gov This highlights that the bilayer structure provided by DLPC is crucial for mediating certain allosteric effects that are not present in simpler micellar environments.

Enzyme Activity Modulation by DLPC

DLPC's Role in Cytochrome P450 Enzymatic Activity

The activity of cytochrome P450 enzymes is highly dependent on their lipid environment. Reconstitution of these enzymes into DLPC-containing nanodiscs has become a standard method for studying their function in a membrane-mimicking setting. nih.govresearchgate.netillinois.edu The incorporation of cytochrome P450 into a DLPC bilayer can significantly affect its equilibrium and kinetic properties. nih.gov

One key aspect is the interaction with its redox partners, such as cytochrome P450 reductase. The lipid bilayer mediates the interaction between these proteins, which is essential for the electron transfer required for catalysis. Studies have shown that the functional properties of P450-cytochrome P450 reductase complexes depend on their proper assembly within a lipid bilayer like that provided by DLPC in nanodiscs. nih.gov

Furthermore, the lipid environment can allosterically modulate P450 activity. As mentioned earlier, the observation that the cooperativity of cytochrome P450 2B4 is present in proteoliposomes but not in DLPC micelles underscores the importance of the bilayer structure in facilitating these regulatory mechanisms. nih.gov The composition of the lipid bilayer, including the presence of DLPC, can influence the conformational states of the enzyme and its affinity for substrates and inhibitors.

| Enzyme | Reconstitution System | Key Finding | Reference |

| Cytochrome P450 2B4 | Proteoliposomes vs. DLPC micelles | Positive heterotropic cooperativity observed in proteoliposomes but not in DLPC micelles. | nih.gov |

| Cytochrome P450 | DLPC-containing Nanodiscs | DLPC bilayers in nanodiscs provide a native-like environment for functional studies. | nih.gov |

Influence of DLPC on Structural Conformation of Enzymes

The catalytic activity of an enzyme is intrinsically linked to its three-dimensional structure. The lipid environment provided by DLPC can induce or stabilize specific conformational states of an enzyme, thereby influencing its function.

For example, the reconstitution of bovine intestinal alkaline phosphatase into lipid bilayers, including those made of phospholipids similar to DLPC, has been shown to cause a drastic conformational change in the enzyme molecule. nih.gov This change is reflected in the activation volume and the volume change upon substrate binding, suggesting a significant structural rearrangement upon insertion into the lipid membrane. nih.gov

DLPC in Signal Transduction Pathways and Cellular Responses

DLPC is more than an inert scaffold; it is an active participant in the transmission of signals across the cell membrane. Its biophysical characteristics and its role as a precursor to signaling molecules place it at the nexus of cellular communication.

DLPC's Role in Membrane-Mediated Signaling

Signal transduction classically begins with an external signal binding to a cell-surface receptor, but the lipid bilayer itself is a critical transducer in this process. youtube.com Phosphatidylcholines, including DLPC, are a primary source of lipid second messengers that regulate a vast number of cellular processes. nih.gov The metabolism of phosphatidylcholine by enzymes like phospholipases generates crucial signaling molecules such as diacylglycerol (DAG), phosphatidic acid (PA), and lysophosphatidylcholine. nih.gov

The physical presence of DLPC in a membrane influences signaling by modulating the membrane's structural properties. The composition of fatty acyl chains in phospholipids is a key regulator of membrane fluidity. nih.gov The relatively short, saturated lauryl chains of DLPC create membranes with specific fluidity and thickness profiles, which in turn control the localization and function of membrane proteins. nih.gov For example, some signaling proteins are activated when they move into or out of specialized membrane microdomains, often called lipid rafts. The partitioning of proteins into these domains is governed by the surrounding lipid environment, and the presence of lipids like DLPC can influence the stability and composition of these signaling platforms. wikipedia.org

Interactions with Signaling Proteins and Cascades

Cellular responses to external stimuli are orchestrated by complex signaling cascades, where a series of proteins, often kinases, sequentially activate one another. youtube.com The membrane environment, structured by lipids like DLPC, is essential for the proper assembly and functioning of these cascades.

A prime example is the Protein Kinase C (PKC) signaling pathway. PKC is activated by the second messenger diacylglycerol (DAG), which is produced from the hydrolysis of membrane phospholipids. nih.govyoutube.com The activation of PKC involves its translocation from the cytosol to the cell membrane. nih.gov This recruitment is a critical step, and the lipid composition of the membrane, including the background of phosphatidylcholines like DLPC, is vital. While DAG is the specific activator, the general biophysical properties of the membrane—influenced by the bulk lipids like DLPC—ensure the correct orientation and accessibility of DAG for PKC binding. nih.gov Structural studies have utilized dodecylphosphocholine (B1670865) (DPC), a close mimic of DLPC, to create a membrane-like environment for resolving the high-resolution structures of PKC's C1 domain binding to DAG and other agonists. nih.gov

Furthermore, G protein-coupled receptors (GPCRs), a vast family of transmembrane proteins, initiate signaling cascades upon activation by a ligand. nih.govkhanacademy.org The coupling of the receptor to its associated G protein and the subsequent activation of downstream effectors like phospholipase C occur within the plane of the membrane. youtube.comnih.gov The fluidity, thickness, and curvature of the membrane, all influenced by its DLPC content, can modulate the conformational changes required for GPCR activation and signal propagation. nih.gov

The table below lists key components of a common signaling cascade that relies on a membrane environment.

| Component | Role in Signaling Cascade | Relationship to Membrane Environment |

| G Protein-Coupled Receptor (GPCR) | Binds extracellular ligands and activates intracellular G proteins. | Function is modulated by the physical properties (fluidity, thickness) of the surrounding lipid bilayer. nih.govkhanacademy.org |

| Phospholipase C (PLC) | An enzyme that cleaves phospholipids (e.g., PIP2) to generate second messengers DAG and IP3. youtube.com | Recruited to the membrane to access its lipid substrate. Its activity depends on the presentation of this substrate within the bilayer. nih.gov |

| Diacylglycerol (DAG) | A lipid second messenger that remains in the membrane to recruit and activate proteins like PKC. nih.gov | Generated from membrane phospholipids; its availability and orientation are influenced by the surrounding lipids like DLPC. |

| Protein Kinase C (PKC) | A kinase that, upon activation by DAG and Ca²⁺, phosphorylates numerous target proteins, propagating the signal. nih.gov | Translocates to the membrane in an essential activation step that is dependent on lipid interactions. nih.govyoutube.com |

Biophysical Basis of Signal Transduction in DLPC-Containing Systems

The ability of a DLPC-containing membrane to transduce signals is rooted in fundamental biophysical principles. The membrane is not just a solvent for proteins but an allosteric regulator of their function. nih.gov The physical properties of the lipid bilayer, such as its electrostatic potential, hydration, and mechanical stress profiles, can directly influence protein conformation and activity. nih.gov

The electrostatic field within a membrane is complex, with distinct surface and dipole potentials arising from the ordered arrangement of lipid headgroups and water molecules. nih.gov The zwitterionic phosphocholine (B91661) headgroup of DLPC contributes to this potential, which can influence the binding of peripheral proteins and the voltage-gating of ion channels.

Mechanical forces are also a key part of signaling. Changes in membrane tension can alter the physical state of the bilayer, leading to changes in thickness, fluidity, and the lateral pressure profile. These physical alterations can be "felt" by embedded proteins, causing them to change conformation and activity. This process of mechanotransduction is fundamental to many physiological responses.

The table below illustrates how a biophysical property of a phosphatidylcholine membrane can change in response to a physical force, a mechanism central to signal transduction.

| Property | Change with Increased Membrane Tension | Implication for Signal Transduction |

| Bilayer Thickness | Decrease | Can expose or hide protein domains, altering protein-protein interactions. |

| Area Per Lipid | Increase | Affects membrane packing and fluidity, which can change enzyme kinetics and receptor mobility. |

| Membrane Fluidity | Increase | Facilitates faster diffusion of receptors and signaling molecules, potentially accelerating signal propagation. |

Data derived from studies on similar phosphatidylcholine bilayers.

Ultimately, the collective biophysical properties of a DLPC-containing system create a dynamic and responsive environment. This environment is crucial for modulating the intricate protein-lipid and protein-protein interactions that form the basis of signal transduction and cellular response.

Dlpc in Advanced Drug Delivery Systems and Nanotechnology

DLPC in Liposome (B1194612) and Vesicle Formulation for Drug Encapsulation

Liposomes and vesicles are at the forefront of drug delivery technology, serving as microscopic carriers that can encapsulate therapeutic agents, protecting them from degradation and controlling their release. The composition of the lipid bilayer is a critical determinant of a liposome's properties, including its stability, drug-loading capacity, and release characteristics.

Enhancement of Drug Encapsulation Efficiency by DLPC

The efficiency with which a drug is encapsulated within a liposome is a crucial factor for its therapeutic efficacy. While the encapsulation of hydrophilic drugs occurs in the aqueous core and lipophilic drugs within the lipid bilayer, the specific properties of the constituent phospholipids (B1166683) play a significant role. The relatively short and saturated acyl chains of DLPC influence the packing of the lipid bilayer.

Research has shown that the choice of phospholipid, including the acyl chain length, significantly impacts drug encapsulation. While specific studies focusing solely on DLPC's enhancement of encapsulation efficiency are not abundant, the principles of lipid bilayer dynamics suggest that the fluidity of a DLPC-containing membrane at physiological temperatures could influence the partitioning of lipophilic drugs into the bilayer. For hydrophilic drugs, the encapsulation efficiency is more dependent on the vesicle size and the method of preparation. The use of various lipid compositions, including those with different head groups and acyl chain lengths, allows for the fine-tuning of these properties to optimize drug loading nih.govnih.govtandfonline.com. The passive encapsulation method, for instance, entraps solutes present in the hydration medium, with efficiencies that are typically low but can be influenced by the lipid concentration and vesicle size nsf.gov.

Controlled Release Mechanisms in DLPC-based Systems

Controlled release of an encapsulated drug is a key advantage of liposomal delivery systems. This can be achieved through various mechanisms, including passive diffusion through the bilayer and triggered release in response to specific stimuli such as temperature or pH.

DLPC has a relatively low phase transition temperature (Tm) of approximately -1°C. This means that at physiological temperature (37°C), a pure DLPC bilayer is in a fluid state, which can lead to a faster release of encapsulated contents compared to lipids with higher Tm like dipalmitoylphosphatidylcholine (DPPC) (Tm = 41°C) or distearoylphosphatidylcholine (DSPC) (Tm = 55°C) nih.govnih.gov. This property can be harnessed for applications where a more rapid drug release is desired upon reaching the target site.

Furthermore, DLPC can be incorporated into thermosensitive liposome (TSL) formulations. TSLs are designed to release their contents when the local temperature is elevated to the phase transition temperature of the liposome. While traditional TSLs often use lipids with a Tm slightly above physiological temperature, such as DPPC, the inclusion of lipids like DLPC can modulate the release profile. For instance, the combination of different phospholipids can create domains within the bilayer that influence the release kinetics at specific temperatures nih.govnih.gov. The principle behind TSLs is that at the Tm, the lipid bilayer undergoes a change from a gel to a liquid-crystalline phase, which increases its permeability and allows the encapsulated drug to be released researchgate.net.

Targeted Delivery Strategies Utilizing DLPC Formulations

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. This is often achieved by modifying the surface of liposomes with ligands that bind to specific receptors overexpressed on target cells.

DLPC has been utilized in the formulation of targeted liposomes. For example, in one study, a peptide-amphiphile that binds to the CD44/CSPG receptor, which is overexpressed in metastatic melanoma, was incorporated into liposomes of varying lipid compositions. Liposomes containing DLPC, along with distearoyl phosphatidylglycerol (DSPG) and cholesterol, were investigated. However, these DLPC-containing liposomes exhibited monotectic behavior, forming two distinct populations of vesicles at different temperatures, which led to the discontinuation of their use in that particular study in favor of more stable formulations with DSPC nih.gov. This highlights both the potential and the challenges of using DLPC in targeted systems, where stability is a critical parameter.

The general strategy for active targeting involves attaching molecules such as antibodies, peptides, or small molecules to the liposome surface, often via a polyethylene (B3416737) glycol (PEG) linker, to facilitate binding to target cells nih.govrsc.orgnih.gov. The fluid nature of a DLPC-containing membrane could potentially influence the presentation and binding affinity of these targeting ligands.

DLPC in Biomimetic Systems for Therapeutic Applications

Biomimetic systems are designed to mimic biological structures and processes. In drug delivery, this often involves creating synthetic membranes that replicate the properties of cell membranes to study drug-membrane interactions or to serve as the delivery vehicle itself.

DLPC in Antimicrobial Peptide Studies

Antimicrobial peptides (AMPs) are a class of molecules that are part of the innate immune system and have broad-spectrum antimicrobial activity. Their mechanism of action often involves interaction with and disruption of the bacterial cell membrane. Model lipid membranes are crucial tools for studying these interactions.

DLPC is sometimes used to create model membranes that mimic certain aspects of bacterial or mammalian cell membranes. The choice of lipid is critical, as the interaction of AMPs is sensitive to the lipid composition, including the headgroup charge and the length and saturation of the acyl chains. For instance, studies have investigated the binding and penetration of AMPs like melittin (B549807) and magainin into lipid monolayers and bilayers composed of various phospholipids, including those with different chain lengths, to understand the selectivity of these peptides for bacterial over mammalian cells nih.govnih.govreading.ac.uk. The fluid state of DLPC bilayers at physiological temperatures can provide a model for the fluid domains of biological membranes, allowing researchers to study how membrane fluidity affects AMP activity nih.govnih.govresearchgate.net.

DLPC as a Component in Gene Delivery Systems

Gene therapy holds promise for treating a wide range of diseases by delivering genetic material (DNA or RNA) into cells. Cationic liposomes are a leading non-viral vector for gene delivery. These liposomes are typically composed of a cationic lipid, which complexes with the negatively charged nucleic acid, and a neutral "helper" lipid, which facilitates the fusion of the liposome with the cell membrane and the release of the genetic material into the cytoplasm.

DLPC in Vaccine Adjuvant Research

Dilaurylphosphatidylcholine (DLPC) is a phospholipid that has been investigated for its role in vaccine formulations, particularly within liposome-based adjuvant systems. Adjuvants are crucial components of many modern vaccines, especially subunit vaccines, as they help to enhance the body's immune response to the antigen, the active component of the vaccine. nih.govnih.govscilit.net The primary role of an adjuvant is to stimulate the innate immune system, which in turn leads to a more robust and long-lasting adaptive immune response, involving T-cells and antibody-producing B-cells. nih.govbroadinstitute.orgnih.gov Liposomes, which are microscopic vesicles composed of a lipid bilayer, are versatile platforms for both antigen delivery and adjuvanticity. nih.gov The specific phospholipids used to construct these liposomes can significantly influence their immunological properties. nih.gov

Research into the adjuvant properties of liposomes has explored how factors like lipid composition, size, and surface charge affect the immune response. nih.gov The fluidity of the liposome membrane, which is determined by the phase transition temperature (Tm) of its constituent phospholipids, is a critical parameter. The phase transition temperature is the temperature at which the lipid bilayer transitions from a gel-like, ordered state to a more fluid, liquid-crystalline state. nih.gov

Early research by Yasuda and colleagues investigated the effect of the transition temperature of various phosphatidylcholines (PCs) on the immune response to a hapten incorporated into liposomes. nih.gov Their findings suggested that lipids with higher transition temperatures (Tm > 20°C), such as dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC), were more effective at eliciting an antibody response compared to lipids with lower transition temperatures (Tm < 0°C), including DLPC and dioleoylphosphatidylcholine (DOPC). nih.gov This led to the initial hypothesis that less fluid membranes were better immunogens.

However, subsequent research has provided a more nuanced understanding. Another study found that liposomes with intermediately fluid membranes, with phase transition temperatures between 25-40°C, were more effective immunostimulatory agents. nih.gov This highlights the complexity of liposome design for vaccine applications and suggests that an optimal level of membrane fluidity may exist for maximizing immunogenicity. While some studies have shown that more rigid liposomes may be more immunogenic, others have found that certain fluid liposomes can also effectively stimulate an immune response. nih.gov

The mechanism by which liposomal adjuvants function involves several aspects of the immune process. They can act as a depot at the injection site, slowly releasing the antigen for sustained immune stimulation. nih.gov More importantly, they enhance the uptake and presentation of the antigen by antigen-presenting cells (APCs), such as dendritic cells and macrophages. nih.govnih.gov The physical characteristics of the liposome, influenced by lipids like DLPC, play a role in how effectively they are recognized and internalized by these crucial immune cells. nih.gov

Computational and Theoretical Studies of Dlpc

Molecular Dynamics Simulations of DLPC Behavior

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the dynamic nature of DLPC and its assemblies. These simulations model the movement and interactions of individual atoms and molecules over time, offering a detailed view of lipid bilayer properties.

Biological membranes are inherently asymmetric, with different lipid compositions in their two leaflets. Computational studies have explored the behavior of asymmetric bilayers containing DLPC to understand the consequences of this asymmetry. A study combining atomic force microscopy and fluorescence microscopy with theoretical considerations investigated supported lipid bilayers composed of DLPC and distearoylphosphatidylcholine (DSPC). researchgate.netnih.gov This work revealed that when domains of different sizes exist in the two leaflets, the smaller domains in one leaflet align with the larger domains in the other, creating a dynamic system. researchgate.net Over time, a process akin to Ostwald ripening occurs, where smaller domains shrink and larger ones grow, eventually leading to a stable, compositionally asymmetric bilayer. researchgate.net This process is influenced by the mechanical properties of the bilayer, where the asymmetric arrangement can affect the adhesion to the substrate and the mobility of the lipid domains. researchgate.netnih.gov The stability of these asymmetric structures has significant implications for understanding the maintenance of lipid asymmetry in living cells. researchgate.net

Theoretical Models of DLPC Self-Assembly and Interactions

Theoretical models provide a framework for understanding the fundamental principles governing the self-assembly of DLPC into larger structures and its interactions with other molecules.

Understanding how proteins interact with lipid bilayers is crucial for comprehending a wide range of cellular processes. Computational models have been developed to investigate the specifics of these interactions with DLPC-containing membranes. One study utilized umbrella sampling MD simulations to quantify the interaction between the model membrane protein gramicidin (B1672133) A and a binary bilayer system composed of DLPC and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). Current time information in Kangra Division, IN. The simulations calculated the free energy difference for transferring the gramicidin A channel from a DLPC to a DMPC environment. Current time information in Kangra Division, IN. The results highlighted that the effective hydrophobic length of the protein and the resulting bilayer deformation are key factors in determining the interaction energy. Current time information in Kangra Division, IN. The study also identified a free energy barrier at the interface between the two lipid types, suggesting that the translation of proteins between different membrane domains is not a barrierless process. Current time information in Kangra Division, IN.

| Parameter | Value | Reference |

| Free Energy of Transfer (gA from DLPC to DMPC) | -2.2 ± 0.7 kcal/mol | Current time information in Kangra Division, IN. |

| Effective Hydrophobic Length of gramicidin A | ~26 Å | Current time information in Kangra Division, IN. |

DLPC has been utilized in the construction of model systems for studying electron transfer processes. In one such study, DLPC was one of the phospholipids (B1166683) used to fabricate liposomes for enhancing photocatalytic CO2 reduction. acs.org Although the study ultimately selected DMPC-based liposomes for exhibiting better catalytic activity and electron transfer kinetics, the initial screening included DLPC. acs.org The research demonstrated that incorporating photosensitizers and catalysts into these liposome (B1194612) membranes facilitates efficient electron transfer from a photosensitizer to a catalyst upon light excitation. acs.org The lipid bilayer provides a scaffold that brings the reacting species into close proximity, thereby accelerating the electron transfer rate compared to a homogeneous solution. acs.org This work underscores the potential of using DLPC-containing liposomes as platforms for creating artificial photosynthetic systems and studying fundamental electron transfer phenomena. acs.org

Q & A

Q. What are the standard protocols for quantifying DLPC in lipid mixtures using phosphatidylcholine assay kits?

To ensure accuracy, use a phosphatidylcholine-specific assay kit with the following steps: (i) Prepare samples in triplicate to minimize variability ; (ii) Generate a fresh standard curve for each assay to account for inter-experimental variability ; (iii) Subtract background signals from samples with significant endogenous phosphatidylcholine . Validate results by comparing with orthogonal methods like HPLC or mass spectrometry.

Q. How should DLPC-containing samples be handled to prevent degradation during experiments?

Maintain samples and assay components (e.g., enzymes) on ice to preserve stability . Buffers must equilibrate to room temperature before use to avoid temperature-induced artifacts in absorbance/fluorescence readings . For long-term storage, lyophilize DLPC in inert atmospheres and reconstitute in degassed buffers to minimize oxidation.

Q. What are the critical parameters for preparing DLPC vesicles for membrane dynamics studies?

Control hydration levels (e.g., 50% w/w water content) and temperature (above the lipid’s phase transition temperature, ~0°C for DLPC) to ensure bilayer fluidity . Use extrusion through 100-nm filters for uniform vesicle size. Characterize vesicles via dynamic light scattering (DLS) and validate bilayer integrity using fluorescent probes like Laurdan .

Advanced Research Questions

Q. How can deuterium NMR resolve contradictions in DLPC bilayer dynamics reported across studies?

Discrepancies in spin-lattice relaxation rates (e.g., angular dependence at 30°C vs. 50°C) may arise from differences in sample preparation (e.g., hydration levels) or magnetic field strength. Reconcile data by: (i) Replicating experimental conditions (e.g., macroscopically oriented bilayers ); (ii) Applying frequency-dependent analysis across multiple temperatures ; (iii) Comparing with molecular dynamics simulations to validate anisotropic motion .

Q. What methodological adjustments are required to study DLPC’s role in liquid crystal (LC) alignment for membrane protein activation?

DLPC’s homeotropic alignment in LC interfaces is concentration-dependent (~50 Ų/molecule). Optimize surface density using Langmuir-Blodgett troughs and confirm via surface plasmon resonance (SPR) . Contrast with cationic surfactants (e.g., DTAB) to isolate tail-group interactions driving LC reorientation .

Q. How can researchers address inconsistencies in DLPC’s phase behavior under varying osmotic stress conditions?

Conflicting reports on lamellar vs. non-lamellar phases may stem from incomplete osmotic equilibration. Use vapor-pressure osmometry to precisely control hydration and monitor phase transitions via synchrotron X-ray scattering. Cross-validate with solid-state ²H NMR to assess lipid packing defects .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing DLPC assay data with high inter-replicate variability?

Apply Grubbs’ test to identify outliers in technical replicates. For biological replicates, use mixed-effects models to account for batch variability. Normalize data to internal standards (e.g., spiked deuterated DLPC) to improve precision .

Q. How should DLPC-related findings be reported to ensure reproducibility in publications?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): (i) Detail lipid preparation protocols in the main text or supplementary materials ; (ii) For novel compounds, include ¹H/³¹P NMR spectra and elemental analysis ; (iii) Reference prior studies on deuterium quadrupolar splitting in DLPC bilayers to contextualize dynamics data .

Q. What strategies optimize DLPC’s integration into hybrid lipid-polymer membranes for drug delivery studies?

Screen lipid:polymer ratios (e.g., 1:1 to 1:4) using fluorescence resonance energy transfer (FRET) to assess membrane homogeneity. Use differential scanning calorimetry (DSC) to identify compatibility in phase transitions. Cite precedents where DLPC enhanced membrane permeability for hydrophilic cargo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。